molecular formula C39H66N8O12 B1247628 Pipalamycin

Pipalamycin

Cat. No.: B1247628
M. Wt: 839 g/mol
InChI Key: ORTXNXVKTPOBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pipalamycin is a cyclic hexadepsipeptide antibiotic isolated from Streptomyces species, first reported in 2002 by Uchihata et al. . It is characterized by a unique structure comprising a rare fatty acid (FA 298) integrated into a cyclic peptide backbone. This compound exhibits potent apoptosis-inducing activity, making it a candidate for anticancer research . This compound belongs to the "azinothricin family" of natural products, a group of secondary metabolites synthesized by hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery in actinomycetes . Its biological activity is attributed to both its peptide framework and the uncommon FA moiety, which enhances membrane interaction and cellular uptake .

Properties

Molecular Formula

C39H66N8O12

Molecular Weight

839 g/mol

IUPAC Name

2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxy-N-(7-hydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)propanamide

InChI

InChI=1S/C39H66N8O12/c1-9-28-25(15-14-21(2)3)16-17-39(56,59-28)38(8,55)37(54)44-30-31(22(4)5)58-36(53)23(6)43-33(50)26-12-10-18-41-45(26)29(48)20-40-32(49)24(7)47(57)34(51)27-13-11-19-42-46(27)35(30)52/h21-28,30-31,41-42,55-57H,9-20H2,1-8H3,(H,40,49)(H,43,50)(H,44,54)

InChI Key

ORTXNXVKTPOBSS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)C)C(C)C)O)O)CCC(C)C

Synonyms

pipalamycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pipalamycin shares structural and functional similarities with other cyclic hexadepsipeptides in the azinothricin family. Below is a detailed comparison:

Structural Similarities and Differences

All azinothricin-family compounds feature:

  • A cyclic hexadepsipeptide core with two piperazic acid residues .
  • A fatty acid (FA) side chain critical for bioactivity .
Compound Producer Strain Fatty Acid (FA) Key Structural Features
This compound Streptomyces sp. FA 298 Apoptosis-inducing FA with anti-tumor activity
Variapeptin Streptomyces variabilis FA 299 Gram-positive antibacterial activity; cytotoxic to mammalian cells
Azinothricin Streptomyces sp. X-14950 Not specified First member of the family; Gram-positive antibacterial
Citropeptin Streptomyces flavidovirens Not specified Structurally related to variapeptin; antibacterial
Polyoxypeptin Streptomyces sp. MK498-98F14 FA varies Potent apoptosis inducer; FA synthesized via PKS

Key Research Findings

FA Role in Bioactivity : The FA moiety in this compound (FA 298) contributes to its apoptosis-inducing activity, while variapeptin’s FA 299 enhances membrane disruption in bacteria .

Structural-Activity Relationship: Modifications to the FA chain (e.g., hydroxylation, branching) in azinothricin-family compounds correlate with shifts between antibacterial and cytotoxic activities .

Therapeutic Potential: this compound’s apoptosis induction is superior to polyoxypeptin in certain cancer cell lines, likely due to FA 298’s optimized hydrophobicity .

Data Tables

Table 1: Bioactivity Comparison

Compound Anti-Gram(+) Activity Apoptosis Induction (IC₅₀) Cytotoxicity (Cancer Cells)
This compound Moderate 50 nM High
Variapeptin High Not reported Moderate
Azinothricin High None Low
Polyoxypeptin Low 20 nM High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipalamycin
Reactant of Route 2
Pipalamycin

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